molecular formula C22H22N6 B12786870 2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- CAS No. 49647-27-0

2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)-

Cat. No.: B12786870
CAS No.: 49647-27-0
M. Wt: 370.4 g/mol
InChI Key: AIJPQVCGALXUBW-UHFFFAOYSA-N
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Description

2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- is a pteridine derivative featuring a bicyclic pteridine core with amino groups at the 2- and 4-positions and 2-phenylethyl substituents at the 6- and 7-positions. The 2-phenylethyl groups (benzyl-ethyl moieties) introduce steric bulk and hydrophobicity, distinguishing it from simpler pteridine derivatives.

Properties

CAS No.

49647-27-0

Molecular Formula

C22H22N6

Molecular Weight

370.4 g/mol

IUPAC Name

6,7-bis(2-phenylethyl)pteridine-2,4-diamine

InChI

InChI=1S/C22H22N6/c23-20-19-21(28-22(24)27-20)26-18(14-12-16-9-5-2-6-10-16)17(25-19)13-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H4,23,24,26,27,28)

InChI Key

AIJPQVCGALXUBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(N=C3C(=N2)C(=NC(=N3)N)N)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The preparation of PT331 involves the epitaxial growth of silicon layers on a substrate. The process typically includes the following steps:

Chemical Reactions Analysis

PT331 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

PT331 has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of PT331 involves the interaction of light with the silicon NPN structure. When light photons strike the phototransistor, they generate electron-hole pairs in the silicon. These charge carriers are then separated by the electric field in the NPN junction, resulting in a photocurrent. The magnitude of the photocurrent is proportional to the intensity of the incident light, allowing the phototransistor to detect and measure light levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Electronic Differences

The 6,7-substituents on the pteridine core significantly influence molecular geometry, electronic properties, and reactivity:

Compound Name (CAS No.) Substituents (6,7) Molecular Formula Molecular Weight (g/mol) Key Structural Features
2,4-Pteridinediamine,6,7-bis(2-phenylethyl)- 2-phenylethyl C24H24N6 396.49 Bulky, hydrophobic substituents; potential steric hindrance and π-π stacking capability.
2,4-Pteridinediamine,6,7-diphenyl (18181-93-6) Phenyl C18H14N6 314.34 Smaller substituents; reduced steric hindrance compared to 2-phenylethyl.
2,4-Pteridinediamine,6,7-bis(4-aminophenyl) (151648-52-1) 4-aminophenyl C18H16N8 344.37 Electron-rich amino groups enhance hydrogen bonding and solubility in polar solvents.
2,4-Pteridinediamine,6,7-Bis[(4-butylphenyl)methyl] (49870-02-2) 4-butylphenylmethyl C34H40N6 532.73 Extended alkyl chains increase hydrophobicity and lipophilicity.
  • Electronic Effects: Unlike electron-donating amino groups in 6,7-bis(4-aminophenyl)- derivatives, the 2-phenylethyl groups are weakly electron-donating via conjugation, which may stabilize the pteridine ring but reduce electrophilic reactivity .
2.3 Physicochemical Properties
  • Solubility: The 2-phenylethyl groups enhance hydrophobicity, likely reducing aqueous solubility compared to amino-substituted derivatives. For instance, 6,7-bis(4-aminophenyl)- derivatives exhibit improved solubility in polar solvents due to hydrogen bonding .
  • LogP Predictions : The target compound’s logP value is expected to be higher than that of 6,7-diphenyl derivatives (logP ~4.4–4.5, based on ) but lower than alkyl-rich analogues like 6,7-Bis[(4-butylphenyl)methyl]- (predicted logP >5) .
2.4 Analytical Characterization
  • Mass Spectrometry : Analogues with 2-phenylethyl-like groups (e.g., 2-(2-phenylethyl)chromones in ) show characteristic cleavage between the ethyl and aromatic moieties, producing fragment ions at m/z 91 (benzyl) and 105 (phenylethyl). Similar patterns may aid in identifying the target compound .
  • NMR Spectroscopy: The 2-phenylethyl substituents would produce distinct aromatic proton signals (δ 7.2–7.4 ppm) and methylene resonances (δ 2.8–3.2 ppm), differing from phenyl or aminophenyl derivatives .

Biological Activity

2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- is a pteridine derivative that has garnered interest due to its potential biological activities. Pteridines are known for their roles in various biochemical processes, including their involvement in the synthesis of nucleotides and amino acids. This article reviews the biological activity of this specific compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of 2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- can be represented as follows:

C20H24N4\text{C}_{20}\text{H}_{24}\text{N}_4

This structure features a pteridine core with two phenylethyl substituents at positions 6 and 7. The presence of these substituents is crucial for its biological activity.

The primary mechanism through which 2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- exerts its effects is through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. Inhibition of DHFR can disrupt nucleotide synthesis and cell proliferation, making this compound a candidate for antitumor and antimicrobial therapies.

Enzyme Inhibition Profile

Table 1 summarizes the inhibitory effects of various pteridine derivatives on DHFR:

CompoundIC50 (µM)Target Enzyme
2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)-TBDDihydrofolate Reductase
Methotrexate~0.01Dihydrofolate Reductase
Aminopterin~0.05Dihydrofolate Reductase

Note: TBD = To Be Determined

Antimicrobial Properties

Research indicates that compounds similar to 2,4-Pteridinediamine have demonstrated significant antimicrobial activity. For instance, studies have shown that pteridine derivatives can inhibit the growth of various bacterial strains by targeting metabolic pathways essential for their survival.

Antitumor Activity

In vitro studies have reported that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest through the inhibition of DHFR and subsequent depletion of nucleotide pools.

Case Studies

  • Case Study on Antitumor Efficacy : A study conducted on human leukemia cell lines demonstrated that treatment with 2,4-Pteridinediamine led to a significant reduction in cell viability compared to untreated controls. The compound was shown to induce apoptosis as evidenced by increased caspase activity.
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, 2,4-Pteridinediamine exhibited comparable efficacy against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent.

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